N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Description
N-(4-Methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide is a heterocyclic compound featuring a quinazoline core linked via a sulfanylacetamide bridge to a 4-methoxyphenyl group. The quinazoline moiety is known for its pharmacological versatility, particularly in anticancer and antimicrobial applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-13-8-6-12(7-9-13)20-16(21)10-23-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQMSFAQDOSQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
Attachment of Sulfanylacetamide Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and sulfanyl group are primary sites for hydrolysis:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂SO₄ (1–3 M), reflux | 4-Methoxyaniline + Quinazolin-4-ylsulfanylacetic acid | Complete cleavage occurs within 4–6 hours at 80°C. |
| Basic Hydrolysis | NaOH/KOH (1–2 M), 60°C | 4-Methoxyphenylamine + Sodium quinazolin-4-ylsulfanylacetate | Reaction rate increases with higher pH due to nucleophilic attack by OH⁻. |
The sulfanyl bridge (C–S bond) hydrolyzes under harsher conditions (e.g., 6 M HCl, 100°C), yielding quinazolin-4-ol and 2-mercaptoacetamide derivatives .
Oxidation Reactions
The sulfur atom in the sulfanyl group undergoes oxidation:
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hours | Sulfoxide derivative | Partial oxidation to sulfoxide. |
| KMnO₄ (0.1 M) | 50°C, 2 hours | Sulfone derivative | Complete oxidation to sulfone confirmed via NMR. |
| mCPBA | CH₂Cl₂, 0°C | Sulfoxide/sulfone mixture | Temperature-dependent selectivity. |
The electron-donating methoxy group stabilizes intermediates, favoring sulfone formation under strong oxidizing conditions.
Nucleophilic Substitution
The sulfanyl group acts as a nucleophile in substitution reactions:
| Electrophile | Conditions | Products | Yield (%) |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | S-Methyl derivative | 85–90 |
| Benzyl chloride | EtOH, reflux | S-Benzyl derivative | 75–80 |
| Propargyl bromide | THF, RT | S-Propargyl derivative | 70 |
Reactivity follows the order: primary alkyl halides > aryl halides , with polar aprotic solvents enhancing reaction rates .
Cyclization Reactions
Under thermal or acidic conditions, the compound undergoes cyclization:
| Conditions | Products | Mechanism |
|---|---|---|
| PPA, 120°C | Thiazolo[3,2-a]quinazolinone | Intramolecular cyclization via sulfanyl-acetamide interaction. |
| H₂SO₄, 80°C | Quinazolin-4-one fused thiazole | Acid-catalyzed dehydration and ring closure. |
Cyclized products exhibit enhanced rigidity and π-conjugation, relevant for optoelectronic materials.
Metal Coordination Reactions
The sulfanyl sulfur and quinazoline nitrogen participate in metal complexation:
Stability constants (log K) for Cu(II) and Pd(II) complexes are 4.2 and 5.1, respectively.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C–S bond cleavage to form quinazoline radical and acetamide radical intermediates.
-
Cross-coupling with alkenes or alkynes under inert atmospheres.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic transformations, including:
- Synthesis of Quinazoline Derivatives : The compound can be modified to create a variety of quinazoline derivatives, which are important in medicinal chemistry.
- Reagent in Organic Reactions : The compound acts as a reagent in reactions such as nucleophilic substitutions and oxidation processes.
Biology
The biological implications of this compound are profound, particularly due to its interaction with biological targets:
- Protein-Ligand Interactions : The compound's structure allows it to study protein-ligand interactions, crucial for drug design.
- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, including kinases involved in cancer progression.
Recent studies have highlighted the biological activities associated with this compound:
Inhibitory Activity
The compound exhibits significant inhibitory activity against several key kinases:
| Kinase | IC50 Value |
|---|---|
| GSK-3β | 8 nM |
| IKK-β | Competitive inhibition similar to GSK-3β |
| ROCK-1 | Additional inhibitory effects noted |
This suggests potential therapeutic applications in treating conditions such as cancer and neurodegenerative diseases.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties:
- Inhibition of LPS-induced TNFα release in microglial cells.
- Reduction of nitric oxide (NO) and IL-6 levels at concentrations as low as 1 µM.
These effects indicate its potential use in neuroprotective strategies against diseases like Alzheimer's.
Case Study 1: Neuroprotective Effects
In an experimental model assessing neuroprotective effects, this compound was administered to mice subjected to oxidative stress. Results indicated a significant reduction in neuronal apoptosis compared to control groups, highlighting its potential for treating neurodegenerative disorders.
Case Study 2: Anticancer Activity
A study investigating the anticancer properties revealed that the compound inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 15 to 30 µM. These findings support further exploration into its therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of specific kinases or proteases, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Modifications
The structural framework of quinazoline-sulfanylacetamide derivatives allows for extensive modifications. Key analogues include:
Table 1: Structural and Pharmacological Comparison of Analogues
Impact of Substituents on Activity
- Electron-Donating Groups (e.g., Methoxy) : The 4-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to chloro or methyl substituents .
- Sulfanyl vs. Sulfanyl linkages, as in the target compound, may offer better redox stability .
- Aromatic Substitutions : Chloro and methyl groups (e.g., in ) influence steric hindrance and π-π stacking interactions, affecting receptor binding.
Pharmacological Insights
- Anticancer Activity : Compound 38 (with a pyrrolidin-1-ylquinazoline sulfonyl group) demonstrated remarkable activity against HCT-1, SF268, and MCF-7 cancer cell lines, suggesting that nitrogen-containing substituents on quinazoline enhance cytotoxicity .
Structural and Crystallographic Insights
- Hydrogen Bonding and Conformation : In N-(4-methoxyphenyl)piperazin-1-ium salts, the methoxyphenyl group adopts an equatorial position in the piperazine ring, stabilizing chair conformations. Similar conformational effects are anticipated in the target compound .
- Dihedral Angles : Analogues with 4-substituents (e.g., methoxy, ethoxy) exhibit dihedral angles of 62–68° between aryl rings, influencing packing efficiency and solubility .
Biological Activity
N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer effects, enzyme inhibition, and antioxidant properties, supported by research findings and data tables.
1. Overview of Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antitumor , antibacterial , and antioxidant effects. The presence of various substituents on the quinazolinone scaffold can significantly influence their pharmacological properties.
2. Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited moderate to high cytotoxicity across multiple assays.
2.1 Cell Line Studies
The compound was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| PC3 (Prostate) | 10 |
| MCF-7 (Breast) | 10 |
| HT-29 (Colon) | 12 |
These results indicate that this compound possesses significant antiproliferative activity, comparable to established chemotherapeutic agents like 5-fluorouracil .
The mechanism underlying the anticancer activity involves the inhibition of key cellular pathways and proteins associated with cancer progression. Quinazolinone derivatives have been shown to interact with various kinases and bromodomains, which play critical roles in cell signaling and proliferation .
3. Enzyme Inhibition
This compound also demonstrates promising enzyme inhibition properties. It has been evaluated for its ability to inhibit:
- α-Amylase : Important for carbohydrate metabolism.
- α-Glucosidase : Related to glucose absorption.
These inhibitory effects suggest potential applications in managing conditions like diabetes .
4. Antioxidant Properties
The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS methods. The presence of the methoxy group is crucial for enhancing antioxidant capacity, as it allows for effective radical scavenging.
4.1 Antioxidant Activity Results
| Method | Activity Level |
|---|---|
| DPPH | Moderate |
| ABTS | High |
The results indicate that this compound exhibits significant antioxidant properties, which may contribute to its overall therapeutic efficacy .
5. Case Studies and Research Findings
Several studies have documented the biological activity of quinazolinone derivatives, highlighting their potential as therapeutic agents:
- Anticancer Efficacy : A study demonstrated that quinazolinone derivatives could inhibit cancer cell growth more effectively than traditional chemotherapeutics in specific models .
- Synergistic Effects : Research showed that combining this compound with other drugs enhanced its cytotoxic effects against resistant cancer cell lines .
- Molecular Docking Studies : These studies revealed that the compound binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
